molecular formula C24H38O11 B12731441 Pneumonanthoside CAS No. 110064-61-4

Pneumonanthoside

Cat. No.: B12731441
CAS No.: 110064-61-4
M. Wt: 502.6 g/mol
InChI Key: FFYPJOJFUJFYAT-GGJJRZQFSA-N
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Description

Pneumonanthoside is a naturally occurring compound that belongs to the class of acylated flavonoids. It is a glucoside derivative, specifically a dearabinosyl glucoside, and is found in various plant species. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

Pneumonanthoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pneumonanthoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pneumonanthoside can be compared with other acylated flavonoids such as:

  • Kaempferol-3,7-O-alpha-dirhamnopyranoside
  • Scutellarein-7-0-beta-glucopyranoside
  • Chrysoeriol-7-O-beta-glucopyranoside

These compounds share similar structural features but differ in their glycosidic moieties and acylation patterns, which contribute to their unique biological activities .

Properties

CAS No.

110064-61-4

Molecular Formula

C24H38O11

Molecular Weight

502.6 g/mol

IUPAC Name

3,5,5-trimethyl-4-[(E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+/t12?,14?,15-,16+,17-,18+,19-,20+,21+,22-,23-/m0/s1

InChI Key

FFYPJOJFUJFYAT-GGJJRZQFSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1/C=C/C(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C

Origin of Product

United States

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